Lipophilicity (XLogP3) Advantage: 2.7-Fold Higher than Unsubstituted Parent and 2.7-Fold Higher than N1-Ethyl Analog
The target compound exhibits a computed XLogP3 of 1.6, compared to 0.6 for 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid (CAS 1250680-31-9) and 0.3 for the N1-unsubstituted 5-cyclopropyl-1H-pyrazole-4-carboxylic acid (CAS 870704-26-0) [1]. This 1.0–1.3 log unit increase corresponds to an approximately 10- to 20-fold higher predicted octanol–water partition coefficient, translating to measurably enhanced membrane permeability potential while remaining within the generally acceptable oral drug-likeness range (XLogP3 < 5) [2]. The N1-propyl analog (CAS 1248463-84-4), with an intermediate chain length, has a predicted XLogP3 of approximately 1.1 (interpolated from the homologous series trend), placing the sec-butyl derivative at the highest lipophilicity among close N1-alkyl comparators in the series .
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 5-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid: XLogP3 = 0.6; 5-Cyclopropyl-1H-pyrazole-4-carboxylic acid: XLogP3 = 0.3 |
| Quantified Difference | ΔXLogP3 = +1.0 vs. N1-ethyl analog; ΔXLogP3 = +1.3 vs. N1-unsubstituted parent |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
The higher lipophilicity of the sec-butyl derivative may improve passive membrane permeability in cell-based assays relative to shorter-chain N1-alkyl analogs, a critical parameter when selecting building blocks for CNS-penetrant or intracellular target programs.
- [1] PubChem CID 61272653 (target), CID 61265678 (N1-ethyl analog), CID 16217815 (N1-unsubstituted parent): Computed XLogP3-AA values. https://pubchem.ncbi.nlm.nih.gov View Source
- [2] Lipinski, C. A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. Establishes XLogP3 < 5 as a component of the Rule of Five for oral drug-likeness. View Source
